1-Chloro-1,1-difluoroethane
Overview
Description
1-Chloro-1,1-difluoroethane, also known as hydrochlorofluorocarbon-142b, is a haloalkane with the chemical formula C₂H₃ClF₂. It is a colorless, highly flammable gas under most atmospheric conditions and has a faint ether-like odor. This compound is primarily used as a refrigerant and a blowing agent for foam plastics production. It also serves as a feedstock for the production of polyvinylidene fluoride, a polymer with various industrial applications .
Mechanism of Action
Target of Action
1-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a haloalkane that belongs to the hydrochlorofluorocarbon (HCFC) family . It is primarily used as a refrigerant
Mode of Action
It is known that it can be produced via the pyrolysis of this compound at above 650 °c without any catalyst .
Pharmacokinetics
It is known that it is a highly flammable, colorless gas under most atmospheric conditions . It has a boiling point of -10 °C and its critical temperature is near 137 °C . , which suggests that it would have low bioavailability if ingested or administered intravenously.
Result of Action
It is known to contribute significantly to both ozone depletion and global warming when released into the environment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. The value of Henry’s Law constant suggests that this compound would volatilize rapidly from all bodies of water and from soil surfaces . The most probable route of exposure to this compound by the general population is inhalation of aerosol sprays in which this compound is used as a propellant .
Biochemical Analysis
Biochemical Properties
1-Chloro-1,1-difluoroethane plays a role in various biochemical reactions, particularly in the context of its use as a refrigerant and blowing agent. It interacts with enzymes and proteins involved in metabolic processes. For instance, it can inhibit certain enzymes that are crucial for cellular respiration and energy production. The interactions between this compound and these biomolecules can lead to alterations in their activity, affecting overall cellular metabolism .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Exposure to this compound has been shown to cause changes in the expression of genes involved in stress responses and detoxification processes. Additionally, this compound can impact cellular metabolism by inhibiting key enzymes involved in energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit enzymes, leading to a decrease in their activity. This inhibition can result in the accumulation of substrates and a reduction in the production of essential metabolites. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound can degrade into other compounds, which may have different effects on cellular function. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, as well as potential toxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant toxic effects, including damage to vital organs and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and detoxification. The compound can affect metabolic flux and alter the levels of metabolites in cells. These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1,1-difluoroethane can be synthesized through the catalyzed liquid phase fluorination of vinylidene chloride using anhydrous hydrogen fluoride. This process involves the use of a catalyst to achieve high selectivity and yield . Another method involves the reaction of vinyl chloride with hydrogen fluoride in the presence of an organic solvent, which can also produce 1-chloro-1-fluoroethane and 1,1-difluoroethane .
Industrial Production Methods
The industrial production of this compound typically involves the catalyzed liquid phase fluorination of 1,1,1-trichloroethane. due to the high ozone depletion potential of 1,1,1-trichloroethane, alternative feedstocks such as vinylidene chloride are being explored . The process is designed to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,1-difluoroethane undergoes various chemical reactions, including:
Dehydrochlorination: This reaction involves the removal of hydrogen chloride to form vinylidene fluoride, a key monomer for fluoropolymers.
Dehydrofluorination: This reaction involves the removal of hydrogen fluoride to form vinylidene chlorofluoride.
Common Reagents and Conditions
Dehydrochlorination: Typically carried out using catalysts such as strontium fluoride at elevated temperatures (300-450°C).
Dehydrofluorination: Also performed using similar catalysts but under different conditions to favor the formation of vinylidene chlorofluoride.
Major Products
Vinylidene Fluoride: Used in the production of polyvinylidene fluoride.
Vinylidene Chlorofluoride: An intermediate in various chemical processes.
Scientific Research Applications
1-Chloro-1,1-difluoroethane has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: Used as a feedstock in the production of 1-chloro-1,1-difluoroethane but has a higher ozone depletion potential.
1,1-Difluoroethane: Another fluorinated ethane derivative with similar applications but different chemical properties.
Vinylidene Chloride: Used as an alternative feedstock for the production of this compound.
Uniqueness
This compound is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct chemical properties and applications. Its use as a refrigerant and blowing agent, along with its role in the production of polyvinylidene fluoride, sets it apart from other similar compounds .
Properties
IUPAC Name |
1-chloro-1,1-difluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2/c1-2(3,4)5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNZEZWIUMJCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2 | |
Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |
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DSSTOX Substance ID |
DTXSID9023960 | |
Record name | 1-Chloro-1,1-difluoroethane | |
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Molecular Weight |
100.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloro-1,1-difluoroethane appears as a colorless, odorless gas shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Easily ignited. Vapors heavier than air. A leak may be either liquid or vapor. May asphyxiate by the displacement of air. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket., Gas or Vapor; Liquid, A colorless gas shipped as a liquid under its own vapor pressure; [CAMEO] | |
Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |
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Record name | Ethane, 1-chloro-1,1-difluoro- | |
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Record name | 1-Chloro-1,1-difluoroethane | |
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Boiling Point |
-9.1 °C | |
Record name | 1-Chloro-1,1-difluoroethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |
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Solubility |
Insoluble in water; sol in benzene, In water, 1,400 mg/L at 25 °C | |
Record name | 1-Chloro-1,1-difluoroethane | |
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Density |
1.107 g/cu m at 25 °C, Heat capacity = 1.2979 kJ/kg-K at 25 °C (liquid), 0.8792 kJ/kg-K at 25 °C (vapor at 101.3 kPa); liquid density = 1.113 at 25 °C; ozone depletion potential = 0.065; global warming potential = 0.44 | |
Record name | 1-Chloro-1,1-difluoroethane | |
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Vapor Pressure |
Vapor pressure = 200 kPa at 21 °C, 669 kPa at 54 °C, Vapor pressure: 0.075 mm Hg at -123 °C (extrapolated); 0.750 mm Hg at -107 °C (extrapolated); 7.50 mm Hg at -85.3 °C; 75.0 mm Hg at -55.4 °C; 750 mm Hg at -10.5 °C, 2,540 mm Hg at 25 °C /calculated from experimentally derived coefficients/ | |
Record name | 1-Chloro-1,1-difluoroethane | |
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Impurities |
1,1-Difluoro-1-chloroethane has a minimum purity of 98.0%., Impurities in HCFC 142b have been reported at levels of 0.06% HCFC 141b, very much smaller levels of HCFC-22, CFC-11, HFC-152a, CFC-113 and traces of other compounds. | |
Record name | 1-Chloro-1,1-difluoroethane | |
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Color/Form |
Colorless gas | |
CAS No. |
75-68-3 | |
Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |
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Record name | 1-Chloro-1,1-difluoroethane | |
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Record name | 1-Chloro-1,1-difluoroethane | |
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Record name | Ethane, 1-chloro-1,1-difluoro- | |
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Record name | 1-Chloro-1,1-difluoroethane | |
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Record name | 1-chloro-1,1-difluoroethane | |
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Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |
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Record name | 1-Chloro-1,1-difluoroethane | |
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Melting Point |
-130.8 °C | |
Record name | 1-Chloro-1,1-difluoroethane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-chloro-1,1-difluoroethane?
A1: The molecular formula for this compound is CH3CClF2. Its molecular weight is 100.495 g/mol. []
Q2: Are there any spectroscopic studies on this compound?
A2: Yes, various spectroscopic studies have been conducted. Infrared absorption cross-section spectra have been recorded at different temperatures, providing valuable data for atmospheric monitoring. [] Researchers have also investigated its rotational spectrum, internal rotation barrier, and torsional splittings using techniques like waveguide Fourier transform microwave spectroscopy and diode laser slit-jet spectroscopy. [, , ]
Q3: How does the density of liquid this compound change with temperature and pressure?
A3: Research has shown that the liquid density of this compound decreases with increasing temperature and increases with increasing pressure. Accurate density data and correlations have been established for various temperature and pressure ranges, which are crucial for designing industrial processes. [, ]
Q4: How does this compound behave as a physical foaming agent in extrusion foaming processes?
A5: Studies have explored the extrusion foaming of molten polystyrene using this compound as a physical foaming agent. The research connected the flow behavior and equation of state properties of polystyrene/1-chloro-1,1-difluoroethane mixtures under various temperature and pressure conditions relevant to extrusion foaming. []
Q5: Is this compound involved in any catalytic reactions?
A6: Yes, this compound is the primary reactant in the production of vinylidene fluoride (VDF), a crucial monomer in the fluoropolymer industry. []
Q6: Can you explain the conventional method of vinylidene fluoride production from this compound?
A7: Vinylidene fluoride is traditionally produced through the pyrolysis of this compound at high temperatures (600-700°C) without a catalyst. []
Q7: Are there any catalytic approaches to improve vinylidene fluoride production?
A8: Research has focused on developing catalytic pyrolysis methods to produce vinylidene fluoride at lower temperatures, thereby reducing energy consumption and potentially enhancing selectivity. Metal fluorides, barium-based catalysts (BaF2, BaClF, BaClxFy), and EDTA-assisted hydrothermally synthesized SrF2 have shown promising catalytic activity for this reaction. [, , , ]
Q8: Has the vapor-liquid equilibrium of this compound been studied?
A9: Yes, extensive vapor-liquid equilibrium data for this compound in binary and ternary systems with other refrigerants and hydrogen fluoride are available. These data are essential for designing separation processes and refrigeration cycles. [, , , , ]
Q9: What are the key findings from these vapor-liquid equilibrium studies?
A10: Research has shown that this compound forms minimum boiling azeotropes with hydrogen fluoride. [] Additionally, the experimental data have been correlated with thermodynamic models like the Peng-Robinson equation of state and the NRTL equation to predict vapor-liquid equilibrium behavior under different conditions. [, , , ]
Q10: What is the environmental impact of releasing this compound into the atmosphere?
A11: Although considered a better alternative to CFCs, HCFC-142b still possesses ozone-depleting potential and contributes to global warming. [, ] Its release into the atmosphere is regulated under the Montreal Protocol to mitigate these negative impacts. []
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